REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](=O)[CH3:8].C([O-])(=O)C.[NH4+:14]>CO.C([BH3-])#N.[Na+]>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]([NH2:14])[CH3:8] |f:1.2,4.5|
|
Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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N1=C(C=NC=C1)C(C)=O
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Name
|
|
Quantity
|
19.337 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
C(#N)[BH3-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removal of methanol, water (20 mL)
|
Type
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ADDITION
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Details
|
was added to the residue
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Type
|
ADDITION
|
Details
|
the resulting solution was basified by addition of sodium hydroxide to pH=13
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with dicholromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.62 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 749% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |